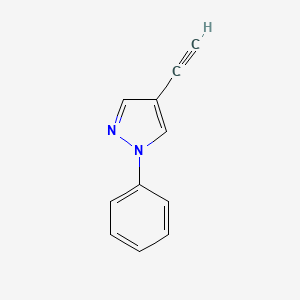

4-Ethynyl-1-phenyl-1H-pyrazole

Description

Contextualizing 4-Ethynyl-1-phenyl-1H-pyrazole within the broader Field of Substituted Pyrazole (B372694) Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered privileged structures in chemistry due to their wide-ranging applications. The substitution pattern on the pyrazole ring dictates its physical, chemical, and biological properties. Substituted pyrazoles are integral components in pharmaceuticals, agrochemicals, dyes, and complexing agents. The reactivity of the pyrazole ring varies with the position of substitution; electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. sonar.ch

4-Ethynyl-1-phenyl-1H-pyrazole is a distinct member of the substituted pyrazole family. The presence of a phenyl group at the N1 position and an ethynyl (B1212043) group at the C4 position provides a unique combination of steric and electronic properties. The N-phenyl group influences the planarity and electronic distribution of the pyrazole ring, while the 4-ethynyl group serves as a reactive handle for a variety of chemical transformations.

Significance of the Ethynyl Moiety and N-Phenyl Substitution in 1H-Pyrazole Frameworks within Organic Synthesis and Materials Science

The ethynyl moiety (–C≡CH) is a highly valuable functional group in organic synthesis. Its linear geometry and the high reactivity of the triple bond allow for a diverse range of transformations. Most notably, terminal alkynes are key participants in metal-catalyzed cross-coupling reactions and cycloadditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes terminal alkynes to form stable 1,2,3-triazole rings, enabling the facile construction of complex molecular architectures. organic-chemistry.orgnih.gov The ethynyl group in 4-Ethynyl-1-phenyl-1H-pyrazole thus allows for its use as a building block to be readily linked to other molecules. acs.orgacs.org

The N-phenyl substitution on the pyrazole ring has a profound impact on the molecule's properties. It enhances thermal stability and influences the electronic characteristics of the pyrazole core. In the context of materials science, the introduction of aromatic and heteroaromatic groups to the pyrazole framework is a known strategy for developing materials with interesting photophysical properties, such as fluorescence and liquid crystallinity. metu.edu.tr The phenyl group can extend the π-conjugated system of the molecule, which is often a prerequisite for desirable optical and electronic properties. The combination of the N-phenyl group and the C4-ethynyl substituent makes 4-Ethynyl-1-phenyl-1H-pyrazole a promising candidate for the development of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHXHUVZXHAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 1 Phenyl 1h Pyrazole and Its Structural Congeners

Direct and Convergent Synthetic Routes to the 4-Ethynyl-1-phenyl-1H-pyrazole Core

Direct approaches to the 4-ethynyl-1-phenyl-1H-pyrazole scaffold often involve the strategic introduction of the ethynyl (B1212043) group onto a preformed pyrazole (B372694) ring or the simultaneous formation of the pyrazole ring with the ethynyl moiety present.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Introduction (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the introduction of the ethynyl group at the C4-position of the 1-phenyl-1H-pyrazole core. The Sonogashira coupling, in particular, stands out as a powerful and widely employed method. ktu.eduresearchgate.netnih.gov This reaction typically involves the coupling of a 4-halo-1-phenyl-1H-pyrazole (commonly iodo or bromo derivatives) with a terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govrsc.org

The use of a protected alkyne like trimethylsilylacetylene is common, with the trimethylsilyl (B98337) (TMS) group serving as a protecting group that can be readily removed in a subsequent step to yield the terminal alkyne. For instance, 4-iodo-1-methylpyrazole has been successfully coupled with trimethylsilylacetylene using a palladium catalyst to produce 1-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole. The subsequent desilylation is often achieved under mild conditions, such as using potassium carbonate in methanol (B129727)/dichloromethane, to afford the free ethynyl group.

The efficiency of the Sonogashira coupling can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The presence of certain substituents on the pyrazole ring can also impact the reaction's success. For example, the Sonogashira coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles has been noted to be challenging due to the electron-withdrawing nature of the trifluoromethyl group. rsc.org

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol, Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI, TEA | 4-(Phenylethynyl)-1-phenyl-1H-pyrazol-3-ol | Not Specified | nih.gov |

| 4-Iodo-1-methylpyrazole, Trimethylsilylacetylene | Palladium Catalyst | 1-Methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole | Not Specified | |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, Trimethylsilylacetylene | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 83 | rsc.org |

Electrophilic Cyclization Approaches towards Pyrazole Formation

Electrophilic cyclization presents another direct route to the pyrazole core, often starting from acyclic precursors that already contain the necessary atoms for the heterocyclic ring. benthamdirect.comacs.orgacs.orgmetu.edu.tr One such method involves the cyclization of α,β-alkynic hydrazones. These precursors are readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones. acs.orgacs.orgmetu.edu.tr

The cyclization can be promoted by various electrophilic reagents. For example, treatment of α,β-alkynic hydrazones with molecular iodine in the presence of a base like sodium bicarbonate leads to the formation of 4-iodopyrazoles in good to high yields. acs.org These iodinated pyrazoles can then serve as precursors for the introduction of an ethynyl group via Sonogashira coupling. Alternatively, using copper(I) iodide as a promoter for the cyclization of α,β-alkynic hydrazones can directly afford pyrazole derivatives. acs.orgmetu.edu.tr

A multicomponent approach involving the reaction of alkynes, nitriles, and titanium imido complexes also offers a pathway to pyrazoles through an electrocyclic ring closure mechanism. nih.gov

Formylation Reactions for Pyrazole-4-Carbaldehydes as Precursors (e.g., Vilsmeier-Haack Reaction)

A common and highly effective indirect route to 4-ethynyl-1-phenyl-1H-pyrazole involves the use of 1-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate. figshare.comresearchgate.netsemanticscholar.org This aldehyde can be converted to the target ethynyl compound through various methods, such as the Bestmann-Ohira reaction. figshare.com

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of the pyrazole ring at the C4-position. researchgate.netnih.govjocpr.comchemijournal.comdegres.eunih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as an electrophile and attacks the electron-rich pyrazole ring. researchgate.netnih.gov The reaction of substituted phenylhydrazones with the Vilsmeier-Haack reagent can lead to the simultaneous cyclization and formylation to produce 1-phenyl-1H-pyrazole-4-carbaldehydes. degres.eunih.govmdpi.com For example, a series of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes were synthesized from substituted phenylhydrazones and the Vilsmeier-Haack reagent. degres.eu

While effective, the Vilsmeier-Haack reaction involves hazardous reagents like POCl₃. researchgate.net An alternative, milder method for formylation is the Duff reaction, which has also been successfully applied to 1-phenyl-1H-pyrazole systems. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted Phenylhydrazones | Vilsmeier-Haack Reagent (DMF/POCl₃) | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | Satisfactory | degres.eu |

| 1-(4-Chlorophenyl)-1H-pyrazole | Vilsmeier-Haack Reagent | 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Not Specified | jocpr.com |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Vilsmeier-Haack Reagent | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not Specified | jocpr.com |

| Acetophenone Phenylhydrazones | Vilsmeier-Haack Reagent | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | Not Specified | jocpr.com |

Indirect and Divergent Synthetic Pathways for 4-Ethynyl-1-phenyl-1H-pyrazole Derivatives

Indirect routes offer versatility by allowing for the modification of a pre-functionalized pyrazole ring to introduce the desired ethynyl group or other functionalities.

Cyclocondensation Reactions of Enaminones and Hydrazines

The cyclocondensation of β-enaminones with hydrazines is a fundamental and versatile method for the synthesis of the pyrazole ring system. mdpi.comnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.org This approach allows for the construction of a wide variety of substituted pyrazoles by varying the substituents on both the enaminone and the hydrazine (B178648). For the synthesis of 1-phenyl-1H-pyrazole derivatives, phenylhydrazine (B124118) is the reagent of choice.

The reaction of enaminones with phenylhydrazine typically proceeds via nucleophilic attack of the hydrazine on the enaminone, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov This method is highly regioselective in many cases. For instance, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides has been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org

Transformation of Pyrazole Triflates in Carbon-Carbon Bond Formation

Pyrazole triflates have emerged as highly valuable and reactive intermediates for the introduction of carbon-based substituents onto the pyrazole ring through palladium-catalyzed cross-coupling reactions. ktu.eduresearchgate.netktu.eduresearchgate.netmdpi.com Pyrazole triflates are readily prepared from the corresponding hydroxypyrazoles by reaction with triflic anhydride. ktu.edumdpi.com

These triflates can undergo various carbon-carbon bond-forming reactions, including the Sonogashira coupling to introduce an ethynyl group. ktu.eduresearchgate.net For example, 3-triflyloxy-1H-pyrazole-4-carbaldehyde has been successfully coupled with phenylacetylene under Sonogashira conditions to yield 3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. ktu.eduresearchgate.net This demonstrates the utility of pyrazole triflates as versatile precursors for the synthesis of ortho-functionalized pyrazoles.

Beyond the Sonogashira reaction, pyrazole triflates are also effective substrates in Suzuki and Heck couplings, allowing for the introduction of aryl and vinyl groups, respectively. ktu.eduresearchgate.net This versatility makes the pyrazole triflate a key functional handle in divergent synthetic strategies.

| Pyrazole Triflate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

| 3-Triflyloxy-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Sonogashira | 3-(2-Phenylethynyl)-1H-pyrazole-4-carbaldehyde | 70 | ktu.eduresearchgate.net |

| [3-(Triflyloxy)-1H-pyrazol-4-yl]ethanone | Phenylacetylene | Sonogashira | [3-(2-Phenylethynyl)-1H-pyrazol-4-yl]ethanone | 65 | ktu.eduresearchgate.net |

1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is often an alkyne or an alkene. chim.itorganic-chemistry.org The reaction between a diazo compound and an alkyne proceeds through a concerted, pericyclic mechanism to yield a pyrazole ring. organic-chemistry.org

The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds with alkynes can be highly regioselective. organic-chemistry.orgrsc.org The regioselectivity is influenced by electronic and steric factors of both the diazo compound and the alkyne. researchgate.net For instance, the reaction of an unsymmetrical alkyne with a diazo compound can potentially lead to two regioisomers. Theoretical studies using Density Functional Theory (DFT) have been employed to predict and explain the observed regioselectivity in these reactions. researchgate.net

In many cases, the diazo compounds used in these reactions are generated in situ to avoid handling these potentially hazardous and unstable intermediates. A common method for the in situ generation of diazo compounds is the base-mediated decomposition of N-tosylhydrazones. organic-chemistry.orgnih.gov This approach has been successfully used in one-pot, three-component reactions where an aldehyde is first converted to its tosylhydrazone, which then decomposes to the corresponding diazo compound and reacts with a terminal alkyne to afford the desired 3,5-disubstituted pyrazole in good yields. organic-chemistry.org

While a direct synthesis of 4-ethynyl-1-phenyl-1H-pyrazole using this method is not extensively documented in the provided literature, the synthesis of various structural congeners demonstrates the versatility of this approach. For example, the reaction of ethyl diazoacetate with various terminal and internal alkynes yields a range of substituted pyrazoles. clockss.org Similarly, the reaction of nitrile imines with terminal alkynes provides a regioselective route to 1,3,5-trisubstituted pyrazoles. chim.it The table below summarizes representative examples of pyrazole synthesis via 1,3-dipolar cycloaddition.

Table 1: Examples of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| Diazo Precursor/Dipole | Alkyne/Dipolarophile | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosylhydrazones | Terminal Alkynes | 3,5-Disubstituted Pyrazoles | Good | organic-chemistry.org |

| Ethyl Diazoacetate | Various Acetylenes | 5-Ethoxycarbonylpyrazoles | Good to High | clockss.org |

| Nitrile Imines | Terminal Alkynes | 1,3,5-Trisubstituted Pyrazoles | Not Specified | chim.it |

Process Intensification and Green Chemistry in 4-Ethynyl-1-phenyl-1H-pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient chemical processes. This has led to the exploration of various process intensification and green chemistry techniques for the synthesis of pyrazoles, including the use of microwave irradiation, mechanochemistry, and continuous flow reactors.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. beilstein-journals.org The application of microwave irradiation in the synthesis of pyrazoles has been well-documented, demonstrating significant improvements in efficiency. rsc.org

The 1,3-dipolar cycloaddition of diazo compounds with alkynes can be effectively promoted by microwave heating. clockss.org For instance, the reaction of ethyl diazoacetate with a variety of acetylenes under microwave irradiation resulted in good to high yields of the corresponding 5-ethoxycarbonylpyrazoles with high regioselectivity. clockss.org This method offers a significant reduction in reaction time compared to traditional heating methods.

Microwave-assisted synthesis has also been successfully applied to other pyrazole-forming reactions. For example, the Thorpe-Ziegler cyclization to produce aminopyrazoles has been optimized using microwave activation, resulting in a 20% increase in yield and a 24-fold decrease in reaction time compared to conventional heating. rsc.org The following table provides a comparison of conventional and microwave-assisted synthesis for some pyrazole derivatives.

Table 2: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Thorpe-Ziegler Cyclization for Aminopyrazoles | 4 hours, 33% | 10 minutes, 53% | rsc.org |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves conducting chemical reactions in the solid state by grinding or milling, is a green chemistry approach that often eliminates the need for solvents. researchgate.net This technique has been applied to the synthesis of various heterocyclic compounds, including pyrazoles.

Continuous Flow Reactor Implementations

Continuous flow chemistry has gained significant attention in both academic and industrial settings due to its numerous advantages over batch processing, including enhanced safety, precise control over reaction parameters, and the ability to perform multi-step syntheses in a streamlined manner. cardiff.ac.uknih.gov The synthesis of pyrazoles has been successfully adapted to continuous flow systems, allowing for the safe handling of hazardous intermediates and the efficient production of the target compounds.

A key advantage of continuous flow synthesis is the ability to safely generate and immediately consume unstable or hazardous reagents, such as diazo compounds. This has been demonstrated in the continuous flow synthesis of pyrazoles, where the diazotization of an amine and subsequent cycloaddition can be performed in a continuous stream, minimizing the accumulation of the potentially explosive diazo intermediate. nih.gov

Table 3: Examples of Pyrazole Synthesis in Continuous Flow Reactors

| Starting Materials | Product | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| Anilines, 1,3-Dicarbonyl Compounds | 4-(Pyrazol-1-yl)carboxanilides | Minutes | High | afinitica.com |

| Terminal Alkynes, Trimethylsilyldiazomethane | Substituted Pyrazoles | 15-30 minutes | 62-78% | nih.gov |

Chemical Reactivity and Derivatization of 4 Ethynyl 1 Phenyl 1h Pyrazole

Transformations of the Ethynyl (B1212043) Group

The terminal alkyne is the most reactive site on the molecule for a variety of addition and coupling reactions, making it a cornerstone for molecular elaboration.

The terminal ethynyl group of 4-ethynyl-1-phenyl-1H-pyrazole serves as an ideal substrate for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). libretexts.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives. libretexts.orgsci-hub.se The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). khanacademy.org

This methodology has been extensively used to link the 4-ethynyl-1-phenyl-1H-pyrazole scaffold to various other molecular fragments, including those with biological significance. For instance, it has been employed to synthesize complex heterocyclic systems by reacting ethynyl-pyrazole precursors with substituted azides. acs.orgacs.org Research has demonstrated the synthesis of novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives through a click reaction between 4-ethynyl-1,3-diphenyl-1H-pyrazole and an appropriate thiazole-containing azide. acs.org Similarly, series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been prepared by reacting 5-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole with various benzyl (B1604629) azides. acs.org

The CuAAC reaction is valued for its high yields, mild reaction conditions (often performed in aqueous solvents), and wide functional group tolerance, making it a powerful tool for creating libraries of complex molecules from the 4-ethynyl-1-phenyl-1H-pyrazole building block. sci-hub.selibretexts.org

Table 1: Examples of CuAAC Reactions with Ethynyl-Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Alkyne Precursor | Azide Partner | Catalyst System | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Ethynyl-1,3-diphenyl-1H-pyrazole | 2-Azido-1-(4-methyl-2-arylthiazol-5-yl)ethanone | Not specified | Not specified | Pyrazolyl-triazolyl-thiazolyl-ethanone | acs.org |

| 5-(4-Ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole | Substituted Benzyl Azide | Not specified | Not specified | Thiazolyl-pyrazolyl-1,2,3-triazole | acs.org |

| 4-(Azidomethyl)-1-phenyl-1H-pyrazol-3-yl quinoline | Substituted Ethynylbenzene | Not specified | Not specified | 1,2,3-Triazolyl-pyrazolyl-quinoline | libretexts.org |

| 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde | Substituted Aromatic Azides | CuSO₄·5H₂O / Sodium Ascorbate | Not specified | 1,4-Disubstituted 1,2,3-triazole | khanacademy.org |

The carbon-carbon triple bond of the ethynyl group readily undergoes addition reactions, allowing for its conversion into other important functional groups like ketones, vinyl halides, and alkanes.

Hydration: The addition of water across the triple bond can be achieved under different conditions to yield distinct products.

Markovnikov Hydration: In the presence of a mercury salt catalyst (like HgSO₄) in aqueous acid, the hydration of terminal alkynes follows Markovnikov's rule. For 4-ethynyl-1-phenyl-1H-pyrazole, this reaction is expected to produce the corresponding methyl ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one , via an intermediate enol which tautomerizes to the more stable keto form.

Anti-Markovnikov Hydration: Conversely, hydroboration-oxidation provides a route to the anti-Markovnikov product. youtube.com The reaction of the alkyne with a sterically hindered borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution would yield an aldehyde, (1-phenyl-1H-pyrazol-4-yl)acetaldehyde , after tautomerization of the vinyl alcohol intermediate. youtube.com

Halogenation: The ethynyl group reacts with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of the halogen typically proceeds via a bridged halonium ion intermediate, resulting in an anti-addition to give the (E)-dihaloalkene. masterorganicchemistry.comthieme-connect.de For example, reaction with one equivalent of Br₂ would yield (E)-4-(1,2-dibromoethenyl)-1-phenyl-1H-pyrazole . The use of a second equivalent of the halogen leads to further addition to form the corresponding 4-(1,1,2,2-tetrahaloethyl)-1-phenyl-1H-pyrazole . masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) also occurs across the triple bond. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, forming a vinyl halide. rsc.org A second addition results in a geminal dihalide, with both halogen atoms attached to the same carbon. rsc.org

Reactivity of the Pyrazole (B372694) Heterocycle

While the ethynyl group is a primary site of reactivity, the pyrazole ring itself possesses distinct chemical properties that can be exploited for further functionalization.

The pyrazole ring is an electron-rich aromatic system. In 1-phenylpyrazole (B75819), theoretical calculations and experimental results show that the C4 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. rsc.orgresearchgate.net Typical electrophilic substitution reactions such as bromination, nitration, and Friedel-Crafts acylation on 1-phenylpyrazole occur selectively at the C4 position under neutral or mildly acidic conditions. rsc.orgbeilstein-journals.org

However, in the case of 4-ethynyl-1-phenyl-1H-pyrazole , this reactive C4 position is already substituted. Therefore, electrophilic attack on the pyrazole ring is disfavored. Instead, under forcing conditions, particularly in strongly acidic media, electrophilic substitution can occur on the N-phenyl ring. rsc.org In these conditions, the pyrazole ring is protonated, which deactivates it towards electrophilic attack. This directs the incoming electrophile to the phenyl substituent, typically at the para-position, yielding, for example, 4-ethynyl-1-(4-nitrophenyl)-1H-pyrazole upon nitration. rsc.org

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution (SₙAr). thieme-connect.deresearchgate.net Such reactions are rare and typically require the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack. researchgate.net

For SₙAr to occur on a pyrazole derived from 4-ethynyl-1-phenyl-1H-pyrazole, the ring would first need to be functionalized with both a suitable leaving group (like a halogen) and a potent activating group. For example, studies have shown that a chlorine atom at the C5 position of a pyrazole can be displaced by various nitrogen-containing nucleophiles, but only when activated by a strongly electron-withdrawing formyl (-CHO) or nitro (-NO₂) group in a conjugated position (e.g., C4). thieme-connect.deresearchgate.net Similarly, nucleophilic substitution has been observed on N-nitropyrazoles, where the nitro group can either be displaced itself or can activate the ring for substitution at other positions. tandfonline.commdpi.com Therefore, while not an inherent reactivity of the parent compound, nucleophilic substitution represents a potential derivatization pathway for appropriately substituted analogs of 4-ethynyl-1-phenyl-1H-pyrazole.

The pyrazole heterocycle is a stable aromatic system that is generally resistant to both oxidation and reduction reactions under typical chemical conditions. researchgate.net The ring system can withstand common oxidizing agents, and reduction often requires harsh conditions or catalytic hydrogenation that may also affect other functional groups.

However, specific derivatives can undergo redox transformations. For example, electrochemical studies on 3-amino-4,5-dihydro-1-phenylpyrazole, a reduced analog, show that it can be oxidized to a persistent radical-cation which then decays to form a dimeric species. masterorganicchemistry.com This suggests that the N-phenylpyrazole core can participate in electron-transfer processes.

Regarding reduction, while the pyrazole ring itself is robust, substituents on the ring can be reduced. For instance, the hydride reduction of 4-nitro-1-phenylpyrazole has been reported to yield the corresponding 4-amino-1-phenylpyrazole or, under different conditions, an azoxy compound. These reactions highlight the stability of the core pyrazole structure, which remains intact while its substituents are transformed.

Strategic Derivatization for Enhanced Functionality

The derivatization of 4-ethynyl-1-phenyl-1H-pyrazole is primarily centered around the reactivity of its terminal alkyne. This group readily participates in reactions such as cycloadditions and cross-coupling reactions, which allow for the introduction of diverse substituents and the construction of elaborate molecular architectures.

A key strategy for creating polyfunctionalized pyrazole scaffolds from 4-ethynyl-1-phenyl-1H-pyrazole and its analogues is through the utilization of metal-catalyzed reactions that target the ethynyl group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method. This reaction efficiently and regioselectively joins the ethynyl-pyrazole with an organic azide to form a stable 1,2,3-triazole ring. This approach has been widely used to link the pyrazole core to other heterocyclic systems, such as thiazoles and quinolines, creating complex hybrid molecules. ncl.res.infigshare.comnih.gov

For instance, a series of 1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives were synthesized via the click reaction between 5-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole and various substituted benzyl azides. nih.gov Similarly, novel quinoline-containing pyrazoles have been synthesized by reacting 4-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)quinoline with benzyl azide derivatives. ncl.res.in These methods highlight the modularity of the click reaction in generating libraries of diverse compounds by simply varying the azide component.

Another powerful tool for functionalization is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. While often used to synthesize the starting ethynyl-pyrazole itself from a halogenated pyrazole, it can also be employed to further extend the π-system of the molecule. researchgate.net For example, Sonogashira coupling of pyrazole triflates with phenylacetylene (B144264) has been used to produce 3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, a difunctionalized synthon ready for further transformations. ktu.edu

The following table summarizes representative reactions used to generate polyfunctionalized pyrazole scaffolds.

| Starting Pyrazole Derivative | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| 5-(4-Ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole | Substituted Benzyl Azide | CuI, Reflux | Pyrazolyl-Thiazolyl-Triazole | nih.gov |

| 4-(4-Ethynyl-1-phenyl-1H-pyrazol-3-yl)quinoline | Substituted Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O | Quinolinyl-Pyrazolyl-Triazole | ncl.res.in |

| 4-Ethynyl-1,3-diphenyl-1H-pyrazole | 2-Azido-1-(4-methyl-2-arylthiazol-5-yl)ethanone | Not specified | Pyrazolyl-Triazolyl-Thiazolyl-Ethanone | figshare.com |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

The strategic placement of the ethynyl group on the pyrazole ring facilitates the design of tandem and cascade reactions, where multiple bond-forming events occur in a single operational step. These sequences are highly efficient, minimizing waste and purification steps while rapidly building molecular complexity.

A notable example is the one-pot, three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. rsc.org This sequence involves:

A Sonogashira cross-coupling of a 4-iodo-5-(trifluoromethyl)-1H-pyrazole with a silyl-protected alkyne.

In-situ desilylation of the resulting TMS-alkyne using a fluoride (B91410) source like cesium fluoride (CsF) to generate the terminal alkyne.

A subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an in-situ generated or added azide. rsc.org

This sequential protocol, which combines cross-coupling, deprotection, and cycloaddition in a single pot, demonstrates a highly efficient route to complex, trifluoromethyl-containing pyrazolyl-triazoles. rsc.org The selection of the ancillary ligand (e.g., XPhos) was found to be crucial for the success of the initial challenging Sonogashira coupling step. rsc.org

Another strategy involves the sequential Sonogashira coupling followed by an intramolecular cyclization. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes can be coupled with various terminal alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net These ortho-difunctionalized intermediates, bearing adjacent alkyne and carbonyl groups, are primed for cyclization. Treatment with an amine, such as tert-butylamine (B42293), under microwave irradiation can trigger a ring-closing reaction to afford fused pyrazolo[4,3-c]pyridines. researchgate.net This two-step sequence effectively transforms a simple pyrazole into a more complex, bicyclic heterocyclic system.

The table below outlines a representative cascade reaction sequence.

| Reaction Sequence | Step 1 | Step 2 | Step 3 | Final Product | Ref |

| One-Pot Synthesis of Pyrazolyl-Triazoles | Sonogashira Coupling: 4-Iodo-1H-pyrazole derivative + (Trimethylsilyl)acetylene with Pd/Cu catalysis. | Desilylation: In-situ treatment with CsF to unmask the terminal alkyne. | CuAAC: In-situ reaction with an azide and CuI catalyst. | 4-(1H-Pyrazol-4-yl)-1H-1,2,3-triazole | rsc.org |

| Sequential Synthesis of Pyrazolo[4,3-c]pyridines | Sonogashira Coupling: 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde + Terminal Alkyne with Pd/Cu catalysis. | Cyclization: Treatment of the isolated 5-alkynylpyrazole with tert-butylamine under microwave irradiation. | - | 1-Phenylpyrazolo[4,3-c]pyridine | researchgate.net |

These examples underscore the synthetic power of the ethynyl group in 4-ethynyl-1-phenyl-1H-pyrazole, enabling access to a vast chemical space of polyfunctionalized and complex pyrazole derivatives through strategic, often one-pot, reaction sequences.

Computational and Theoretical Investigations of 4 Ethynyl 1 Phenyl 1h Pyrazole and Analogues

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has become a standard method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like pyrazole (B372694) derivatives.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. nih.gov For pyrazole derivatives, DFT calculations, often using the B3LYP functional, are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.govresearchgate.net

For pyrazole analogues, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of approximately 4.458 eV. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, such as the pyrazole ring, while the LUMO is often centered on electron-accepting moieties. nih.gov In 4-Ethynyl-1-phenyl-1H-pyrazole, the conjugated system encompassing the phenyl, pyrazole, and ethynyl (B1212043) groups would be expected to heavily influence the FMOs. The HOMO would likely exhibit π-character distributed across the pyrazole and phenyl rings, while the LUMO would also be a π*-antibonding orbital spread across the entire conjugated framework. The energy of these orbitals directly influences properties like ionization potential and electron affinity. asrjetsjournal.org

Table 1: Representative Frontier Molecular Orbital Energies of a Pyrazole Analogue Data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.907 |

| LUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide insights into this distribution through methods like Mulliken population analysis and by mapping the Molecular Electrostatic Potential (MEP). researchgate.net The MEP illustrates the charge distribution from the perspective of an approaching electrophile and is a useful tool for predicting sites of nucleophilic and electrophilic attack. asrjetsjournal.org

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential due to the lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, hydrogen atoms, particularly those attached to the aromatic rings, exhibit positive potential. For a substituted pyrazole carbaldehyde, MEP analysis helped to establish trends and predict reactive sites. asrjetsjournal.org In 4-Ethynyl-1-phenyl-1H-pyrazole, the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group would be expected to be electron-rich regions, while the phenyl ring protons would be electron-deficient. This charge distribution governs intermolecular interactions and the molecule's reactivity profile.

Theoretical vibrational spectra (FT-IR and Raman) and NMR chemical shifts can be calculated using DFT. These simulations are invaluable for interpreting experimental spectra and assigning specific spectral features to the corresponding molecular motions or chemical environments. nih.gov

FT-IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of a molecule. researchgate.net For 4-Ethynyl-1-phenyl-1H-pyrazole, characteristic vibrational frequencies would be expected. The terminal C-H stretch of the ethynyl group typically appears around 3300 cm⁻¹, while the C≡C triple bond stretch is found in the 2100-2260 cm⁻¹ region. Vibrations associated with the pyrazole and phenyl rings, such as C-H, C=C, and C=N stretching, would appear in the fingerprint region (below 1600 cm⁻¹). mdpi.comsemanticscholar.org Comparing calculated spectra with experimental data allows for a detailed assignment of each vibrational mode, often aided by Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.orgnih.gov For 4-Ethynyl-1-phenyl-1H-pyrazole, distinct signals would be predicted for the protons and carbons of the phenyl, pyrazole, and ethynyl groups. The chemical shifts are highly sensitive to the electronic environment of each nucleus. Theoretical calculations can help resolve ambiguities in experimental spectra and provide a deeper understanding of the structure-spectra relationship. researchgate.netsemanticscholar.org

Table 2: Expected Characteristic Vibrational and NMR Signatures for 4-Ethynyl-1-phenyl-1H-pyrazole

| Spectroscopy | Functional Group / Atom | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FT-IR | Ethynyl C-H Stretch | ~3300 |

| Ethynyl C≡C Stretch | ~2150 | |

| Aromatic C=C/C=N Stretch | 1400-1600 | |

| Aromatic C-H Stretch | >3000 | |

| ¹H NMR | Phenyl Protons | 7.0 - 8.0 |

| Pyrazole Protons | 7.5 - 8.5 | |

| Ethynyl Proton | ~3.0 | |

| ¹³C NMR | Phenyl Carbons | 120 - 140 |

| Pyrazole Carbons | 110 - 150 | |

| Ethynyl Carbons | 70 - 90 |

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TDDFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). mdpi.com

TDDFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability) for a molecule. researchgate.net These calculations help to understand the nature of electronic transitions, which are often π→π* or n→π* in conjugated organic molecules.

For pyrazole-based systems, TDDFT has been successfully used to correlate theoretical predictions with experimental UV-Vis spectra. researchgate.netresearchgate.net The electronic transitions in 4-Ethynyl-1-phenyl-1H-pyrazole are expected to be dominated by π→π* transitions involving the extensive conjugated system. The main absorption bands would likely correspond to excitations from the HOMO to the LUMO or other nearby unoccupied orbitals. mdpi.com Studies on analogous molecules show that TDDFT can accurately predict the position of the primary absorption bands. researchgate.net For example, in a study of a push-pull pyrazole derivative, different TDDFT functionals were used to compute the optical absorption spectra, highlighting the method's utility in understanding electronic behavior. nih.gov The solvent environment can significantly affect absorption spectra, and this can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

Mechanistic Insights and Reactivity Prediction via Computational Chemistry

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions involving pyrazole derivatives. By modeling molecular structures and their interactions, researchers can gain profound insights into reaction mechanisms and predict the reactivity of these compounds, guiding the synthesis of novel molecules with desired properties.

Transition State Analysis and Reaction Pathways

The exploration of reaction pathways and the characterization of transition states are fundamental to understanding how chemical transformations occur. For pyrazole analogues, computational methods are employed to map out the energy landscape of a reaction, identifying the most favorable routes from reactants to products.

One of the key synthetic routes for functionalizing pyrazoles is through palladium-catalyzed cross-coupling reactions. ktu.edu For instance, the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes can be achieved from intermediate pyrazole triflates. ktu.eduresearchgate.net Computational studies can elucidate the mechanism of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps, by calculating the energies of intermediates and transition states.

Another important reaction is electrophilic cyclization. The synthesis of various pyrazole derivatives can be achieved through the temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones. nih.gov Theoretical calculations help in understanding the regioselectivity of these reactions by analyzing the stability of the intermediates and the energy barriers of the competing pathways.

Furthermore, computational studies have been used to investigate dynamic processes such as prototropy in pyrazole systems. For example, in the case of 4-trimethylsilyl-1H-pyrazole, a close analogue, the energy barrier for the transfer of a proton between the two nitrogen atoms has been studied theoretically. The transition state for this process can be modeled, often involving solvent molecules like methanol (B129727) that facilitate the proton transfer. researchgate.net These calculations provide a detailed picture of the molecular rearrangements that occur during the reaction.

Local Reactivity Descriptors and Fukui Functions

To predict the reactive behavior of molecules, computational chemists utilize reactivity descriptors derived from Density Functional Theory (DFT). eurasianjournals.comeurasianjournals.com These descriptors help in identifying the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction.

Local reactivity descriptors, such as the Fukui function, are particularly powerful for pinpointing reactive sites. wikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgnih.gov This allows for the identification of sites susceptible to nucleophilic attack (where ƒ+(r) is high, indicating a propensity to accept an electron) and electrophilic attack (where ƒ-(r) is high, indicating a propensity to donate an electron). nih.govresearchgate.net

For pyrazole derivatives, these descriptors are used to understand their interactions with other reagents. For example, in a computational study of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, various global and local reactivity descriptors were calculated to predict its chemical behavior. asrjetsjournal.org

| Descriptor | Symbol | Value (eV) | Description |

| Ionization Potential | IP | 7.00 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 3.25 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 5.12 | A measure of the ability of the molecule to attract electrons. |

| Chemical Potential | µ | -5.12 | The negative of electronegativity, related to the escaping tendency of electrons. |

| Hardness | η | 1.87 | A measure of the molecule's resistance to changes in its electron distribution. |

| Softness | S | 0.26 | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index | ω | 7.01 | A measure of the molecule's ability to act as an electrophile. |

This data is for the analogue (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. asrjetsjournal.org

By analyzing the condensed Fukui functions for individual atoms, researchers can predict which parts of the pyrazole ring or its substituents are more likely to be involved in electrophilic or nucleophilic substitution reactions. This is crucial for designing synthetic strategies to create new functionalized pyrazole analogues.

Solvent Effects and Continuum Models in Theoretical Calculations

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. dntb.gov.ua Computational studies must account for these solvent effects to provide realistic and accurate predictions. While gas-phase calculations are useful for understanding intrinsic molecular properties, they may not fully represent the behavior of molecules in solution. rsc.org

Continuum solvation models are a common and efficient way to incorporate the effects of a solvent in theoretical calculations. dntb.gov.ua In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The interaction between the solute's charge distribution and the dielectric continuum of the solvent is then calculated. The Polarizable Continuum Model (PCM) and its variants are widely used for this purpose. dntb.gov.ua

For pyrazole derivatives, continuum models have been used to study various properties. For example, in the investigation of pyrazole azo dyes, it was noted that polar solvents better stabilize the π* antibonding orbital compared to the π bonding orbital, explaining observed spectral shifts. nih.gov In another study, the Conductor-like Polarizable Continuum Model (CPCM) was used in the calculation of NMR chemical shifts for a pyrazole carbaldehyde derivative to better match experimental values obtained in solution. asrjetsjournal.org

These models are crucial for accurately predicting reaction pathways and energy barriers in solution, as the solvent can stabilize or destabilize reactants, products, and transition states to different extents. For instance, reactions involving charged or highly polar species are particularly sensitive to solvent effects. By employing continuum models, computational chemists can provide more reliable insights into the chemical behavior of 4-Ethynyl-1-phenyl-1H-pyrazole and its analogues in realistic chemical environments. dntb.gov.ua

Applications of 4 Ethynyl 1 Phenyl 1h Pyrazole in Advanced Materials and Supramolecular Systems

Role as a Monomer in Polymer Science

The presence of the terminal alkyne (ethynyl group) makes 4-Ethynyl-1-phenyl-1H-pyrazole a valuable monomer for the synthesis of various polymers. This functionality allows for participation in several types of polymerization reactions, leading to the creation of polymers with tailored electronic and physical properties.

Synthesis of Conjugated Polymers and Oligomers based on Ethynyl-Phenyl-Pyrazole Units

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are of significant interest for their optoelectronic properties. iupac.org 4-Ethynyl-1-phenyl-1H-pyrazole can be incorporated into such polymers through various synthetic strategies, most notably through cross-coupling reactions like the Sonogashira coupling. nih.govwikipedia.org

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org In this context, 4-Ethynyl-1-phenyl-1H-pyrazole can react with dihaloarenes to produce polymers with alternating ethynyl-phenyl-pyrazole and aryl units. The general scheme for such a polymerization is depicted below:

Table 1: Representative Sonogashira Polycondensation for Conjugated Polymer Synthesis

| Reactant A | Reactant B | Catalyst System | Resulting Polymer Structure |

| 4-Ethynyl-1-phenyl-1H-pyrazole | Dihaloarene (e.g., 1,4-diiodobenzene) | Pd(PPh₃)₂Cl₂/CuI | [-C≡C-(C₉H₇N₂)-C≡C-(C₆H₄)-]n |

Another powerful method for polymer synthesis utilizing the ethynyl (B1212043) group is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govugent.bemdpi.com This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. By reacting bifunctional monomers, one containing 4-Ethynyl-1-phenyl-1H-pyrazole and another containing two azide groups, polymers incorporating the pyrazole (B372694) moiety can be efficiently synthesized under mild conditions. nih.gov

Modulation of Polymer Properties through Pyrazole and Ethynyl Linkages

The incorporation of the 1-phenyl-1H-pyrazole unit into a polymer backbone significantly influences the material's properties. The pyrazole ring is an electron-rich heterocyclic system that can enhance the polymer's thermal stability and solubility in organic solvents. Furthermore, the nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, opening possibilities for the development of sensory materials.

The ethynyl linkages contribute to the rigidity of the polymer chain and play a crucial role in extending the π-conjugation. iupac.org This extended conjugation is directly related to the polymer's optoelectronic properties, such as its absorption and emission spectra. By carefully selecting the comonomers to be polymerized with 4-Ethynyl-1-phenyl-1H-pyrazole, the electronic band gap of the resulting polymer can be tuned, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Design and Synthesis of Pyrazole-Derived Ligands in Coordination Chemistry

The pyrazole moiety is a well-established ligand component in coordination chemistry due to the ability of its nitrogen atoms to coordinate with a wide range of metal ions. The presence of the ethynyl group in 4-Ethynyl-1-phenyl-1H-pyrazole provides a reactive handle for the synthesis of more complex ligand architectures.

Preparation of N-Donor and Mixed-Donor Ligands from 4-Ethynyl-1-phenyl-1H-pyrazole

The nitrogen atoms of the pyrazole ring in 4-Ethynyl-1-phenyl-1H-pyrazole allow it to act as an N-donor ligand. More complex ligands can be synthesized by modifying the ethynyl group. For instance, the ethynyl group can undergo reactions to link the pyrazole to other donor moieties, creating bidentate or polydentate ligands. nih.govresearchgate.net

For example, a "click" reaction with an azide-containing pyridine (B92270) derivative would yield a bidentate N,N-donor ligand incorporating both pyrazole and pyridine coordinating units. Similarly, reaction with a thiol-containing molecule via a thiol-yne reaction can introduce a sulfur donor, leading to a mixed-donor N,S-ligand.

Table 2: Potential Synthetic Routes to Bidentate Ligands from 4-Ethynyl-1-phenyl-1H-pyrazole

| Reaction Type | Reactant | Resulting Ligand Type |

| Click Chemistry (CuAAC) | 2-(Azidomethyl)pyridine | N,N-Bidentate (Pyrazole-Triazole-Pyridine) |

| Sonogashira Coupling | 2-Iodopyridine | N,N-Bidentate (Pyrazole-Ethynyl-Pyridine) |

Formation of Metal Complexes for Catalytic and Material Applications

Ligands derived from 4-Ethynyl-1-phenyl-1H-pyrazole can form stable complexes with a variety of transition metals, including but not limited to copper, palladium, platinum, and ruthenium. researchgate.netbohrium.commocedes.org The properties of these metal complexes are influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand.

These metal complexes have potential applications in catalysis. For instance, palladium complexes bearing pyrazole-based ligands have been investigated for their catalytic activity in cross-coupling reactions. nih.gov Copper complexes with pyrazole ligands have shown catalytic activity in oxidation reactions. bohrium.com The ability to tune the electronic environment of the metal center by modifying the pyrazole ligand makes these systems attractive for designing catalysts with specific activities and selectivities.

Furthermore, metal complexes incorporating these ligands can exhibit interesting photophysical properties, such as luminescence, which can be exploited in the development of sensory materials and light-emitting devices.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The 1-phenyl-1H-pyrazole moiety is an excellent building block for supramolecular assembly due to its ability to participate in hydrogen bonding and π-π stacking interactions. nih.govrsc.org

The N-H group of a pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. nih.gov This allows for the formation of predictable hydrogen-bonded networks, such as dimers, chains, and more complex architectures. nih.govsemanticscholar.orgmdpi.com In the case of 4-Ethynyl-1-phenyl-1H-pyrazole, while the 1-position is substituted with a phenyl group, the pyrazole ring can still participate in hydrogen bonding with other suitable molecules.

The aromatic phenyl and pyrazole rings can also engage in π-π stacking interactions, further directing the self-assembly process. These non-covalent interactions can be utilized to construct well-ordered solid-state structures and liquid crystals. nih.gov

In the context of host-guest chemistry, larger molecular architectures constructed from 4-Ethynyl-1-phenyl-1H-pyrazole units can form cavities capable of encapsulating smaller guest molecules. The binding of a guest molecule within the host's cavity is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. Such host-guest systems have potential applications in areas like molecular recognition, sensing, and separation processes. researchgate.net

Construction of Supramolecular Architectures utilizing Pyrazole Moieties

The pyrazole moiety is a versatile component in the crystal engineering of supramolecular materials due to its rigidity, planarity, and defined electronic properties. While the ethynyl group of 4-Ethynyl-1-phenyl-1H-pyrazole is often employed to covalently link the molecule into larger frameworks like polymers or metal-organic frameworks, the pyrazole-phenyl portion of the molecule plays a crucial role in guiding the subsequent non-covalent self-assembly of these larger structures.

Research into pyrazole-modified monomers has demonstrated that π-π interactions between pyrazole groups can drive the formation of supramolecular bonds. rwth-aachen.de This interaction can guide the self-assembly of polymer segments during processes like precipitation polymerization, leading to the formation of complex, anisotropic microgels with morphologies that can be tuned from spherical to dumbbell-like. rwth-aachen.de This principle highlights how pyrazole units, even when part of a larger polymer, can direct the formation of sophisticated supramolecular architectures. The 4-Ethynyl-1-phenyl-1H-pyrazole molecule is well-suited for such applications; it can be incorporated into polymer chains via its ethynyl group, and the pyrazole and phenyl rings can then direct the folding and assembly of these chains into functional materials through non-covalent forces.

The table below summarizes examples of how pyrazole moieties are used to construct supramolecular systems, a strategy applicable to derivatives of 4-Ethynyl-1-phenyl-1H-pyrazole.

Table 1: Examples of Supramolecular Construction Utilizing Pyrazole Moieties

| Building Block Principle | Resulting Supramolecular Architecture | Primary Driving Interaction | Potential Application |

|---|---|---|---|

| Pyrazole-modified acrylic monomers | Anisotropic microgels (spherical, raspberry-like, dumbbell-like) | π–π stacking of pyrazole groups | Catalyst systems, adaptive biomaterials rwth-aachen.de |

| 1H-Pyrazoles with H-bond donor/acceptor sites | Dimers, trimers, tetramers, or polymeric chains (catemers) | N–H···N hydrogen bonding | Crystal engineering, functional soft materials semanticscholar.org |

Non-Covalent Interactions in Pyrazole-Based Supramolecular Systems (e.g., Hydrogen Bonding, π-Stacking)

The stability and structure of the assemblies formed by 4-Ethynyl-1-phenyl-1H-pyrazole are governed by a delicate balance of several non-covalent interactions. The primary forces at play are hydrogen bonding and π-stacking.

Hydrogen Bonding

In its structure, 4-Ethynyl-1-phenyl-1H-pyrazole has a phenyl group attached to the N1 nitrogen atom of the pyrazole ring. Consequently, it lacks the acidic N-H proton that is characteristic of 1H-pyrazoles. This means it cannot act as a hydrogen bond donor to form the classic head-to-tail N-H···N hydrogen-bonded dimers or chains commonly observed in unsubstituted pyrazoles. semanticscholar.org

π-Stacking

A dominant force in the self-assembly of aromatic molecules like 4-Ethynyl-1-phenyl-1H-pyrazole is the π-stacking interaction. This molecule contains three regions capable of engaging in such interactions: the electron-rich pyrazole ring, the phenyl ring, and the electron-dense triple bond of the ethynyl group.

Crystal structure analyses of closely related 1,3,5-trisubstituted phenyl-pyrazoles show that these molecules can form inversion dimers linked by π-π stacking. nih.gov These interactions typically occur between the aromatic rings of adjacent molecules, with centroid-centroid distances measuring between 3.6 Å and 4.1 Å. nih.govresearchgate.net The relative orientation of the pyrazole and phenyl rings, defined by the dihedral angle between them, is a critical factor influencing the efficiency of the stacking. In known crystal structures, this angle can vary significantly, from nearly co-planar (4.4°) to highly twisted (46.5°), depending on the other substituents on the rings. nih.govnih.gov These variations allow for fine-tuning of the resulting supramolecular architecture. The combined effect of these weak interactions links individual molecules or dimers into well-defined one-, two-, or three-dimensional networks. nih.gov

The following table presents typical parameters for non-covalent interactions found in the crystal structures of analogous 1-phenyl-pyrazole compounds, illustrating the interactions that would govern the assembly of 4-Ethynyl-1-phenyl-1H-pyrazole.

Table 2: Representative Non-Covalent Interaction Parameters in Analogous 1-Phenyl-Pyrazole Crystal Structures

| Interaction Type | Participating Groups | Typical Distance (Å) | Geometric Feature | Reference Compound |

|---|---|---|---|---|

| π–π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.612 | Centroid-Centroid | (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov |

| π–π Stacking | Pyrazole Ring ↔ Phenyl Ring | 3.667 | Centroid-Centroid | (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov |

| π–π Stacking | Phenylethenyl Ring ↔ Phenylethenyl Ring | 3.586 | Centroid-Centroid | 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole nih.gov |

| Hydrogen Bond | C–H···O | C···O: ~3.2-3.5 | Formation of chains | (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov |

Note: Data presented are from crystallographically characterized compounds similar to 4-Ethynyl-1-phenyl-1H-pyrazole to illustrate the nature of the expected non-covalent interactions.

Future Research Directions and Translational Potential in Chemical Sciences

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are not environmentally benign, often requiring harsh reaction conditions and hazardous solvents. The future of synthesizing 4-Ethynyl-1-phenyl-1H-pyrazole and related compounds lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Research in this area is expected to focus on several key innovations that are efficient, atom-economical, and operationally simple. nih.govresearchgate.netcitedrive.com

| Green Synthesis Technique | Potential Advantages for Pyrazole Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction selectivity. nih.gov | Used for efficient synthesis of various heterocyclic compounds bearing pyrazole moieties. nih.gov |

| Ultrasonic Radiation | Promotes catalyst-free reactions, energy-efficient, can lead to high yields in shorter times. researchgate.net | Successfully applied to the synthesis of highly substituted pyrazoles in a solvent-free medium. researchgate.net |

| Use of Green Solvents | Reduces environmental pollution, improves safety profile of the synthesis. nih.govresearchgate.net | Ethanol and ionic liquids have been employed in temperature-controlled divergent synthesis of pyrazoles. nih.gov |

| Solvent-Free Grinding | Minimizes solvent waste, simplifies workup, cost-effective. nih.gov | L-proline and pyrazolones ground together to produce pyrazole derivatives efficiently. |

| Recyclable Catalysts | Reduces catalyst waste and cost, promotes sustainable processes. researchgate.net | Bio-organic catalysts have been shown to be effective and recyclable in pyrazole synthesis. researchgate.net |

Development of Advanced Computational Models for Complex Systems

Computational chemistry offers powerful tools for understanding the molecular structure, properties, and interactions of pyrazole derivatives at an atomic level. eurasianjournals.comeurasianjournals.com Future research will undoubtedly leverage advanced computational models to explore the complex systems involving 4-Ethynyl-1-phenyl-1H-pyrazole.

Density Functional Theory (DFT) calculations will be instrumental in providing detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. eurasianjournals.comresearchgate.netresearchgate.netnih.gov These studies can predict the molecule's reactivity, stability, and potential for optoelectronic applications by analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. researchgate.netnih.gov Such theoretical calculations are in good agreement with experimental values and are crucial for structural confirmation and understanding chemical reactivity. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations will play a significant role in predicting and analyzing the interactions of 4-Ethynyl-1-phenyl-1H-pyrazole and its derivatives with biological targets or other molecules. eurasianjournals.commdpi.comnih.gov These techniques can elucidate binding modes, affinities, and the dynamic behavior of the molecule within a complex environment, which is vital for rational drug design and materials science applications. eurasianjournals.commdpi.com The development of more accurate force fields and the integration of multi-scale modeling approaches will further enhance the predictive power of these computational methods. eurasianjournals.com

| Computational Method | Application in Pyrazole Research | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating electronic structure, vibrational frequencies, and molecular geometry. researchgate.netresearchgate.net | Predicts molecular properties, reactivity, and electronic stability. eurasianjournals.comnih.gov |

| Molecular Docking | Predicting binding modes and affinity to biological targets. mdpi.comnih.govnih.gov | Identifies crucial binding site residues and informs rational drug design. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Exploring dynamic behavior and conformational space of molecules. eurasianjournals.comeurasianjournals.com | Reveals the stability of ligand-protein complexes and conformational changes over time. mdpi.com |

Expansion of 4-Ethynyl-1-phenyl-1H-pyrazole as a Building Block in Multi-Component Reactions

The presence of the terminal alkyne (ethynyl group) makes 4-Ethynyl-1-phenyl-1H-pyrazole an exceptionally valuable building block for constructing complex molecular architectures through multi-component reactions (MCRs) and click chemistry. beilstein-journals.orgbeilstein-archives.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials, aligning well with the principles of green chemistry. researchgate.net

The ethynyl (B1212043) group is a key functional handle for one of the most famous click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. ijpsjournal.comnih.gov This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it ideal for synthesizing diverse chemical libraries. nih.gov Future research will likely see 4-Ethynyl-1-phenyl-1H-pyrazole being used extensively in CuAAC to link the pyrazole core to various other molecular fragments, creating novel hybrid molecules.

Furthermore, the ethynyl group can participate in other cycloaddition reactions, such as the Diels-Alder reaction, where certain pyrazole derivatives have already shown promise as reactive dienes. nih.govrsc.orgresearchgate.net The versatility of 4-Ethynyl-1-phenyl-1H-pyrazole as a synthon allows for its incorporation into complex structures, facilitating the rapid discovery of new compounds with unique properties. researchgate.net

| Reaction Type | Role of 4-Ethynyl-1-phenyl-1H-pyrazole | Potential Outcome |

| Azide-Alkyne Cycloaddition (Click Chemistry) | The alkyne component for reaction with various azides. nih.gov | Rapid synthesis of diverse 1,2,3-triazole-linked pyrazole conjugates. ijpsjournal.com |

| Multi-Component Reactions (MCRs) | A key building block providing the pyrazole scaffold. beilstein-journals.orgbeilstein-archives.org | Efficient, one-pot synthesis of complex, drug-like molecules with high structural diversity. beilstein-archives.org |

| Diels-Alder Reactions | Potential dienophile or precursor to dienes. | Formation of complex polycyclic structures containing the pyrazole moiety. nih.gov |

| Sonogashira Coupling | Alkyne partner for coupling with aryl or vinyl halides. | Synthesis of complex conjugated systems incorporating the pyrazole core. |

Exploration of Novel Applications in Functional Materials and Chemical Catalysis

The rigid, aromatic structure of the phenyl-pyrazole core, combined with the versatile ethynyl group, opens up numerous possibilities for the application of 4-Ethynyl-1-phenyl-1H-pyrazole in materials science and catalysis.

In the realm of functional materials, the compound could serve as a monomer for the synthesis of novel polymers. The ethynyl group can undergo polymerization reactions to create conjugated polymers with potentially interesting electronic and photophysical properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs). nih.gov The pyrazole ring itself is an excellent chelating agent for transition metals, making this molecule a prime candidate for constructing metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could have applications in gas storage, separation, or catalysis.

In chemical catalysis, 4-Ethynyl-1-phenyl-1H-pyrazole can be used as a ligand to synthesize novel metal complexes. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the ethynyl and phenyl groups can be modified to tune the steric and electronic properties of the resulting catalyst. mdpi.com Such pyrazole-based catalysts have shown activity in various reactions, including oxidation and polymerization. mdpi.comrsc.orgmdpi.com The ethynyl group could also be used to anchor these catalytic complexes to solid supports, facilitating catalyst recovery and reuse, a key aspect of sustainable chemistry.

| Application Area | Role of 4-Ethynyl-1-phenyl-1H-pyrazole | Potential Function |

| Functional Polymers | Monomer for polymerization via the ethynyl group. | Creation of conjugated polymers for organic electronic devices (e.g., OLEDs). nih.gov |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. | Development of porous materials for gas storage, separation, or heterogeneous catalysis. mdpi.com |

| Homogeneous Catalysis | Ligand for transition metal complexes. | Forms catalysts for reactions like oxidation or ring-opening polymerization. rsc.orgmdpi.com |

| Heterogeneous Catalysis | Precursor for catalyst immobilization on supports via the ethynyl group. | Development of recyclable and robust catalytic systems. |

Q & A

Q. What are established synthetic methodologies for preparing 4-Ethynyl-1-phenyl-1H-pyrazole and its derivatives?

- Methodological Answer: Common approaches include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, reacting 3-azido-pyrazole derivatives with ethynyl reagents (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water (1:1) solvent system at 50°C for 16 hours yields triazole–pyrazole hybrids. Copper sulfate and sodium ascorbate are typical catalysts . Alternative routes involve cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to carboxylic acid derivatives .

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield | Key Reagents |

|---|---|---|---|

| CuAAC | 50°C, 16 hrs, THF/water | 60–61% | CuSO₄, sodium ascorbate |

| Cyclocondensation | Reflux, DMF-DMA, phenylhydrazine | ~70% | Ethyl acetoacetate |

Q. How is structural characterization of 4-Ethynyl-1-phenyl-1H-pyrazole typically performed?

Q. What safety protocols are critical during synthesis?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and fume hoods. Handle hazardous intermediates (e.g., azides) in inert atmospheres. Waste containing heavy metals (e.g., copper) must be segregated and disposed via certified agencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazole derivatives?

- Methodological Answer: Discrepancies (e.g., disorder, twinning) are addressed via:

Q. What strategies optimize reaction yields in synthesizing pyrazole-triazole hybrids?

- Methodological Answer: Key factors include:

- Catalyst optimization : Higher Cu(I) concentrations (e.g., 10 mol%) improve cycloaddition efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature control : Prolonged heating (>24 hours) at 60°C reduces by-products but risks decomposition .

Q. How do electronic and steric effects of substituents influence pyrazole reactivity?

- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) increase electrophilic substitution rates at the pyrazole C-4 position. Steric hindrance from bulky substituents (e.g., -CF₃) can block regioselective functionalization. Computational studies (DFT) paired with X-ray data predict reactivity trends .

Q. What are challenges in scaling up pyrazole derivative synthesis for pharmacological studies?

- Methodological Answer: Scaling requires:

- Purification : Transition from column chromatography to recrystallization for cost efficiency.

- Reaction monitoring : Use in-situ IR or HPLC to track intermediates.

- By-product management : Optimize stoichiometry to minimize triazole regioisomers .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic vs. crystallographic data?

- Methodological Answer: For example, if NMR suggests a substituent at C-4 but X-ray shows C-5 placement:

Re-examine refinement parameters (e.g., hydrogen atom positioning in SHELXL) .

Validate via NOESY NMR to confirm spatial proximity of groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.